4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide
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Overview
Description
4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide is a chemical compound that belongs to the class of pyrazoles This compound is notable for its unique structure, which includes a ribofuranosyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or specific pH conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various alkylated or acylated derivatives .
Scientific Research Applications
4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide involves its interaction with specific molecular targets and pathways. It is known to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation can lead to various downstream effects, including the modulation of metabolic pathways and the induction of apoptosis in certain cell types .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(beta-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one: Known for its antiviral and anticancer properties.
4-Amino-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7(6H)-one: Exhibits antiproliferative and antiviral activities.
Uniqueness
4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its ability to activate AMPK and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
61241-10-9 |
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Molecular Formula |
C10H16N4O5 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H16N4O5/c1-3-5(11)6(9(12)18)13-14(3)10-8(17)7(16)4(2-15)19-10/h4,7-8,10,15-17H,2,11H2,1H3,(H2,12,18)/t4-,7-,8-,10-/m1/s1 |
InChI Key |
OLSKLMOLWIYXET-GUJHRGIASA-N |
Isomeric SMILES |
CC1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)N |
Canonical SMILES |
CC1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)N |
Origin of Product |
United States |
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